molecular formula C18H22N2O4S B4908489 N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide

N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide

Cat. No.: B4908489
M. Wt: 362.4 g/mol
InChI Key: PYQNXPULJZNJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a sulfamoyl group, a methoxyphenyl group, and a propanamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenylamine with a sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-methoxybenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, modulating their activity. Additionally, the methoxyphenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-5-[(2,6-dimethylphenyl)sulfamoyl]-2-fluorobenzamide
  • N-(2,6-dimethylphenyl)-5-[(2,6-dimethylphenyl)sulfamoyl]-2-chlorobenzamide

Uniqueness

N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-5-17(21)19-15-11-14(9-10-16(15)24-4)25(22,23)20-18-12(2)7-6-8-13(18)3/h6-11,20H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQNXPULJZNJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=C2C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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